

Acoziborole (SCYX-7158): A Comprehensive Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: Acoziborole

Cat. No.: B605153

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Foreword: This document provides an in-depth technical guide on the discovery and development history of **acoziborole** (formerly SCYX-7158), a novel, single-dose, oral treatment for Human African Trypanosomiasis (HAT), also known as sleeping sickness. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and clinical journey of this promising therapeutic agent.

Executive Summary

Acoziborole is a boron-containing compound belonging to the benzoxaborole class, developed for the treatment of both early and late-stage HAT caused by *Trypanosoma brucei gambiense*.^{[1][2]} Discovered by Anacor Pharmaceuticals and developed in partnership with the Drugs for Neglected Diseases initiative (DNDi) and Sanofi, **acoziborole** represents a significant breakthrough in the management of this neglected tropical disease.^{[1][3]} Its key innovation lies in its potential as a single-oral-dose cure, which could dramatically simplify treatment logistics and support the goal of eliminating HAT transmission by 2030.^{[4][5]} A pivotal Phase II/III clinical trial demonstrated high efficacy and a favorable safety profile, paving the way for regulatory submission.^{[2][6]}

Discovery and Lead Optimization

The journey of **acoziborole** began with Anacor Pharmaceuticals' benzoxaborole discovery program.^{[7][8]} Benzoxaboroles are a novel class of compounds containing boron that have

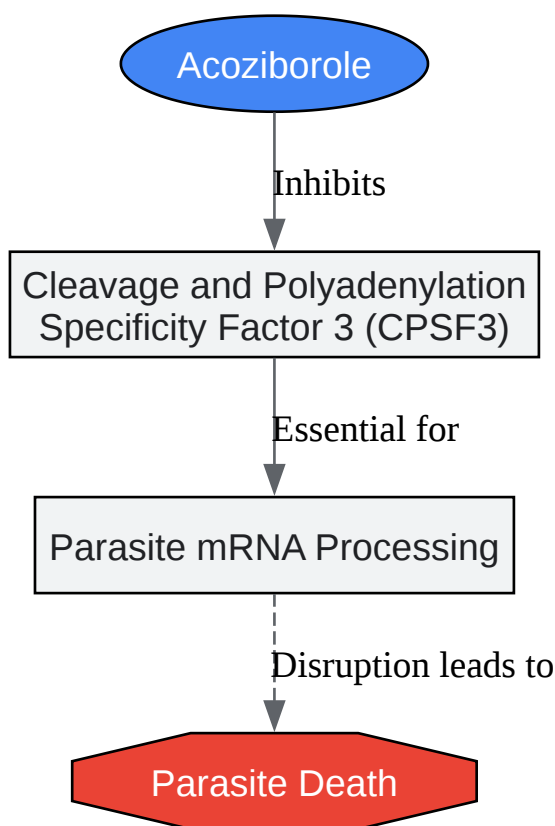
shown activity against a range of infectious agents.[9][10] The initial hit was identified from Anacor's chemical library and subsequently optimized through a collaboration between Anacor, Scynexis, and DNDi.[3][11] This lead optimization process focused on enhancing the compound's pharmacokinetic properties, central nervous system (CNS) permeability, and efficacy against *Trypanosoma brucei*. [12][13] The result of this integrated effort was the selection of SCYX-7158, later named **acoziborole**, as a preclinical candidate in late 2009.[11][13]

Synthesis Pathway

The synthesis of SCYX-7158 is a five-step process starting from 2-bromo phenylboronic acid. The key steps involve the protection of the boronic acid, generation of an aryllithium reagent, and subsequent reactions to form the oxaborole ring and add the necessary functional groups. This synthetic route is efficient, does not require chromatographic purification, and is scalable for large-scale production.[12]

Mechanism of Action

Acoziborole exerts its trypanocidal activity by targeting a crucial enzyme in the parasite's RNA processing machinery.[14][15] Specifically, it has been suggested that **acoziborole**'s target is the cleavage and polyadenylation specificity factor subunit 3 (CPSF3).[16] By inhibiting this enzyme, **acoziborole** disrupts messenger RNA (mRNA) processing in *Trypanosoma brucei*, ultimately leading to parasite death.[9][14] This novel mechanism of action is distinct from existing HAT treatments, which may offer an advantage in overcoming potential drug resistance.[14]



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